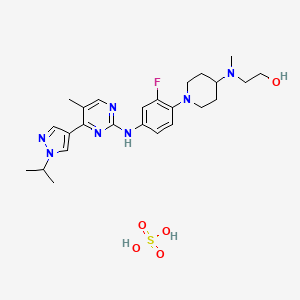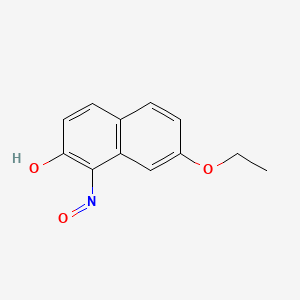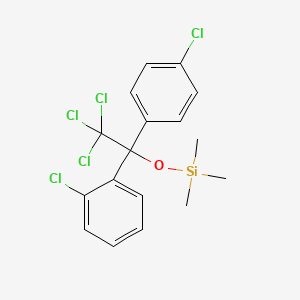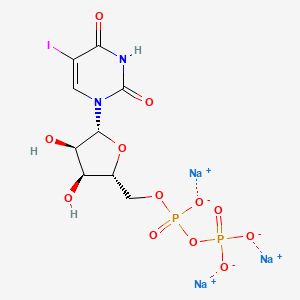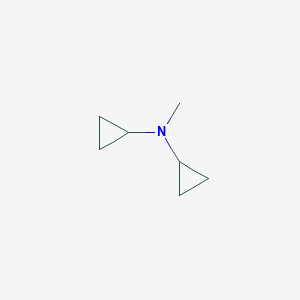
2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- is a chemical compound with the molecular formula C7H11ClO2 and a molecular weight of 162.61 . It is also known by its systematic name, 1-chloro-3-(oxolan-2-yl)propan-2-one . This compound features a chloro group and a tetrahydrofuran ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- typically involves the reaction of 2-chloropropanone with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, forming alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- involves its interaction with various molecular targets The chloro group can participate in nucleophilic substitution reactions, while the tetrahydrofuran ring can engage in hydrogen bonding and other interactions
Comparación Con Compuestos Similares
Similar Compounds
2-Propanone, 1-chloro-: Similar structure but lacks the tetrahydrofuran ring.
2-Propanone, 1-bromo-3-(tetrahydro-2-furanyl)-: Similar structure with a bromo group instead of a chloro group.
2-Propanone, 1-chloro-3-(tetrahydro-3-furanyl)-: Similar structure with a different position of the tetrahydrofuran ring.
Uniqueness
2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- is unique due to the presence of both a chloro group and a tetrahydrofuran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11ClO2 |
|---|---|
Peso molecular |
162.61 g/mol |
Nombre IUPAC |
1-chloro-3-(oxolan-2-yl)propan-2-one |
InChI |
InChI=1S/C7H11ClO2/c8-5-6(9)4-7-2-1-3-10-7/h7H,1-5H2 |
Clave InChI |
HNBMXRFKKOJDIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


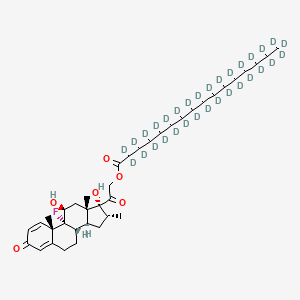
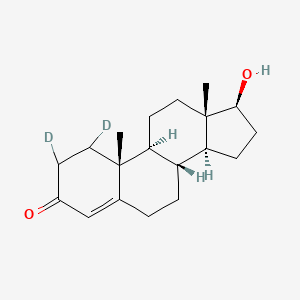
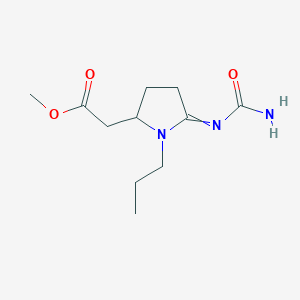
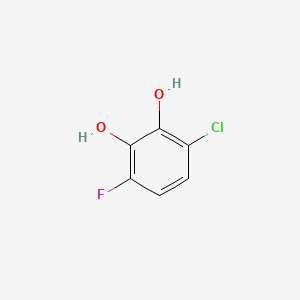
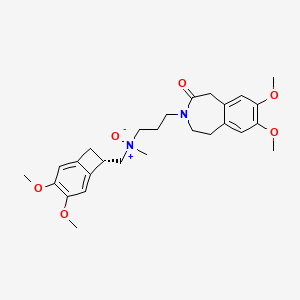
![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)
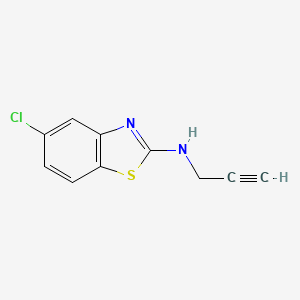
![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)
